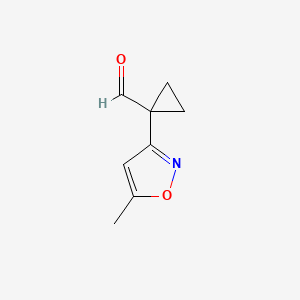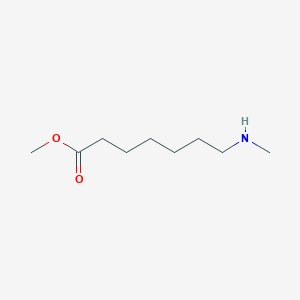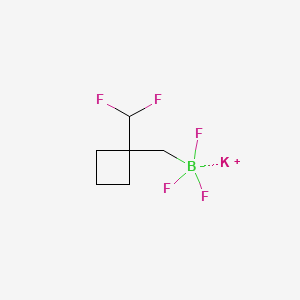
1-(5-Methylisoxazol-3-yl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring attached to a carbaldehyde group and a 5-methyl-1,2-oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate oxazole derivative followed by formylation. One common method involves the reaction of 5-methyl-1,2-oxazole with a cyclopropane precursor under controlled conditions to form the desired cyclopropane ring. Subsequent formylation introduces the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
- 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carbaldehyde
- 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid
- 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-methanol
Uniqueness: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an oxazole moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-4-7(9-11-6)8(5-10)2-3-8/h4-5H,2-3H2,1H3 |
Clé InChI |
YGBJUWSLUZYUER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C2(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)



![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)
![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)







![4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13486692.png)
